(S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid hydrochloride is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a methoxy group and a pyrrolidine moiety attached to the benzoic acid structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities.
(S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid hydrochloride is classified as a benzoic acid derivative. Its systematic name reflects its stereochemistry, highlighting the importance of chirality in its biological activity. The compound is associated with various identifiers, including CAS number 1391419-55-8, which facilitates its identification in chemical literature and databases .
The synthesis of (S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. One common approach includes the use of chiral pool synthesis or asymmetric synthesis techniques to ensure the desired stereochemistry is achieved.
One documented method involves the use of amide coupling reactions followed by deprotection steps to yield the final hydrochloride salt form .
(S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity of this compound can be exploited in synthetic pathways aimed at developing analogs with enhanced pharmacological properties. For example, modifications at the pyrrolidine ring can lead to derivatives with varying bioactivity profiles .
The mechanism of action for (S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes.
Data from structure-activity relationship studies suggest that modifications in the methoxy group or pyrrolidine ring can significantly alter binding affinities and biological effects .
Relevant analyses include melting point determination and solubility tests, which provide insights into its practical handling and application in formulation development .
(S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid hydrochloride has potential applications in various fields:
Ongoing research aims to elucidate further its pharmacological profile and potential therapeutic applications across different medical conditions .
The chiral pyrrolidine moiety is constructed via asymmetric hydrogenation or chiral auxiliary-mediated strategies. Proline-derived substrates serve as common precursors, where the carboxylic acid group of L-proline is protected, and the ring nitrogen is appropriately functionalized for subsequent coupling. N-Boc-L-proline methyl ester undergoes regioselective N-alkylation followed by ester hydrolysis to yield the S-configured pyrrolidine building block [2] [6]. Alternative routes employ catalytic asymmetric enamine hydrogenation using chiral Ru(II)-BINAP catalysts, achieving enantiomeric excess (ee) >98% for 2,5-disubstituted pyrrolidine intermediates [4]. A third approach utilizes diastereoselective alkylation of Evans oxazolidinone auxiliaries attached to pyrrolidine-2-carboxylic acid derivatives, enabling chromatographic separation of diastereomers before auxiliary cleavage [1].
Key Optimization Parameters:
Table 1: Stereoselective Methods for (S)-Pyrrolidine Synthesis
Method | Reagent/Catalyst | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
L-Proline Derivatization | — | 85–92 | >99.5 | No chirality introduction required |
Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | 90–95 | 98–99.5 | Catalytic, high atom economy |
Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | 78–85 | >99 | Diastereomers separable by silica |
Regioselective methoxylation employs two primary strategies: direct electrophilic substitution or demethylation-protection sequences. In the first approach, 3-hydroxy-4-methoxybenzoic acid is synthesized via ortho-directed lithiation: 4-methoxybenzoic acid undergoes ortho-lithiation at −78°C using sec-butyllithium/TMEDA, followed by borylation and oxidative hydroxylation to yield 3-hydroxy-4-methoxybenzoic acid [1] [7]. Alternatively, directed ortho-metalation of O-methylvanillic acid derivatives enables halogenation or boronation at C3 [7].
The demethylation-protection route starts with commercially available 3,4-dimethoxybenzoic acid. Selective O-demethylation at C3 is achieved with BBr₃ in CH₂Cl₂ at 0°C (86–92% yield), preserving the C4 methoxy group [1]. The phenolic hydroxyl is then protected as a MOM ether or benzoate ester prior to functionalization at C3.
Table 2: Regioselective Methoxylation Strategies
Substrate | Reagents/Conditions | Product | Regioselectivity | Yield (%) |
---|---|---|---|---|
4-Methoxybenzoic acid | 1. sec-BuLi/TMEDA/hexane, −78°C 2. B(OMe)₃, then H₂O₂/NaOH | 3-Hydroxy-4-methoxybenzoic acid | >20:1 (C3 vs C5) | 70–75 |
3,4-Dimethoxybenzoic acid | BBr₃ (1 equiv), CH₂Cl₂, 0°C | 3-Hydroxy-4-methoxybenzoic acid | >50:1 (C3 vs C4) | 86–92 |
Salt formation is critical for enhancing crystallinity and stability. The free base of (S)-4-methoxy-3-(pyrrolidin-2-yl)benzoic acid is dissolved in anhydrous ethanol or acetone, followed by slow addition of 1.05 equiv of HCl (as concentrated aqueous solution or 4M solution in dioxane) at 0–5°C [1] [6]. Crystallization protocols vary by solvent system:
Optimization Insights:
Table 3: Hydrochloride Salt Crystallization Conditions
Solvent System | Acid Source | Crystallization Temperature | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|---|
Ethanol/water (9:1) | 4M HCl in dioxane | 0–4°C, 12 h | Form I | >99.5 | 78–85 |
Acetone/diethyl ether (1:3) | Conc. aqueous HCl | 25°C, 2 h | Form II | 98.2–99.0 | 85–90 |
Isopropanol | Gaseous HCl | 25°C (evaporation) | Form I | >99.0 | 70–75 |
Solvent Reduction Strategies: Microwave-assisted amide coupling replaces traditional heating: coupling 3-hydroxy-4-methoxybenzoic acid with N-Boc-(S)-proline using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in dimethylformamide achieves 95% conversion in 10 minutes at 100°C versus 12 hours conventionally [1] [4].
Catalysis and Atom Economy: The final deprotection-crystallization sequence employs a tandem Boc-deprotection/salt formation using citric acid-methanol-water (3:5:2) at 60°C, eliminating dichloromethane waste from traditional trifluoroacetic acid deprotection [4] [6].
Waste-Minimized Purification: Crude hydrochloride salt is purified via antisolvent crystallization using 2-methyltetrahydrofuran (derived from biomass)/heptane mixtures, replacing halogenated solvents [4]. Silica-free workup of intermediates employs polymeric scavengers (isocyanate-functionalized resin) to sequester excess N,N-diisopropylethylamine after coupling [1].
Table 4: Green Metrics Comparison for Synthetic Routes
Process Step | Traditional Method | Green Alternative | E-Factor Reduction | PMI Improvement |
---|---|---|---|---|
Amide Coupling | DCM, 12 h reflux | DMF, microwave 100°C, 10 min | 8.2 → 3.5 | 32 → 18 |
Boc Deprotection | 50% TFA in DCM, 2 h | Citric acid/MeOH/H₂O, 60°C, 1 h | 15.1 → 4.3 | 45 → 12 |
Salt Crystallization | Ethanol/ethyl acetate | 2-MeTHF/heptane | 6.8 → 2.1 | 28 → 14 |
(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)
Continuous Flow Implementation: A three-step sequence (deprotection, neutralization, salt formation) is integrated into a tubular reactor with in-line pH monitoring, reducing processing time from 48 hours to 90 minutes and improving yield from 76% to 89% [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8